4-Chloro-4'-methyl-2-(trifluoromethyl)-1,1'-biphenyl
Overview
Description
4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of the chlorine atom into the biphenyl structure.
Methylation: Addition of the methyl group to the biphenyl ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
These reactions are usually carried out under controlled conditions using appropriate catalysts and reagents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Catalysts: Such as palladium or other transition metals to facilitate the reactions.
Purification steps: Including distillation, crystallization, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the chlorine atom to a hydrogen atom.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as sodium hydroxide or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 4-carboxy-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl.
Reduction: Formation of 4-methyl-2-(trifluoromethyl)-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example:
Molecular targets: Such as enzymes or receptors that the compound can bind to and modulate their activity.
Pathways: Including signal transduction pathways that are affected by the compound’s presence.
Comparison with Similar Compounds
4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
4-Chloro-4’-methyl-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Methyl-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the chlorine atom, affecting its reactivity and applications.
4-Chloro-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the methyl group, leading to variations in its chemical behavior.
The uniqueness of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl lies in the combination of the chlorine, methyl, and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)-2-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16,17)18/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYHPBSAHWTSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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